5-Methyl-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Methyl-2-(piperidin-4-yloxy)pyridine is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a piperidin-4-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-hydroxypyridine and 4-piperidinol.
Reaction Conditions: The hydroxyl group of 5-methyl-2-hydroxypyridine is converted to a leaving group, often using a halogenating agent such as thionyl chloride or phosphorus oxychloride.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-piperidinol, facilitated by a base such as potassium carbonate or sodium hydride, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the pyridine ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine or piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(piperidin-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the pyridine ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yloxy)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-(morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.
2-(Piperidin-4-yloxy)-3-methylpyridine: Methyl group is at the 3-position instead of the 5-position.
Uniqueness
5-Methyl-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of the methyl and piperidin-4-yloxy groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position can affect the electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets compared to similar compounds.
Biological Activity
5-Methyl-2-(piperidin-4-yloxy)pyridine is a chemical compound that has gained attention for its diverse biological activities. Characterized by a unique molecular structure featuring a pyridine ring with a piperidin-4-yloxy group and a methyl group, this compound exhibits significant potential in medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 192.26 g/mol .
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity and receptor functions, leading to therapeutic effects in several contexts:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt pathological processes in diseases such as malaria and cancer .
- Receptor Binding : Notably, it interacts with histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Antimalarial Development : Studies have demonstrated its efficacy against Plasmodium falciparum, where it inhibits parasite development at low micromolar concentrations, showing selectivity towards mammalian cells .
- Pain Management : Its binding to sigma-1 receptors suggests potential use in analgesic therapies .
- Cognitive Disorders : The compound's interaction with cholinergic pathways may position it as a candidate for Alzheimer's disease treatment .
Comparative Biological Activity
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Methyl-2-(4-piperidinyloxy)pyridine | Similar structure but different reactivity | Varies in binding affinity |
2-(Piperidin-4-yloxy)pyridine | Lacks the methyl group at the 5-position | Affects reactivity and binding affinity |
5-Bromo-2-(piperidin-4-yloxy)pyridine | Contains a bromine atom at the 5-position | Increases electrophilicity compared to methyl group |
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Contains chlorophenyl substitution | Alters pharmacokinetic properties |
This comparison highlights how the specific substitution pattern of this compound enhances its biological activity and therapeutic potential.
Antimalarial Activity
A study published in Organic & Biomolecular Chemistry reported that derivatives of this compound exhibited significant inhibition of malaria parasite growth, with IC50 values comparable to established antimalarial drugs. For instance, compounds with specific substitutions showed IC50 values ranging from 2.1 µM to 13.33 µM against Plasmodium falciparum, indicating their potential as lead compounds for drug development .
Pain Relief Mechanism
Research has indicated that the interaction of this compound with sigma-1 receptors may provide insights into novel pain relief strategies. The binding affinity studies revealed that modifications in the piperidine structure could enhance receptor selectivity and potency, suggesting avenues for developing more effective analgesics .
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRWCLFUGEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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